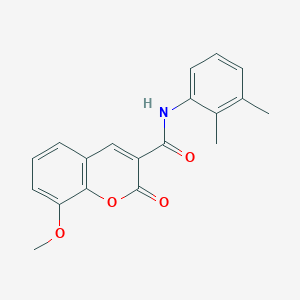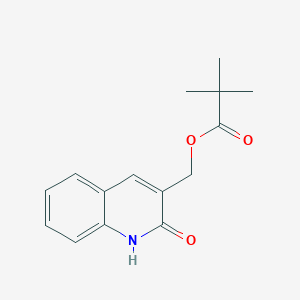
(2-hydroxy-3-quinolinyl)methyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of quinoline derivatives, such as (2-hydroxy-3-quinolinyl)methyl pivalate, often involves complex reactions including the Friedlander synthesis, which is well-established for generating substituted quinolines from N-pivaloylanilines. This method involves lithiation followed by formylation and condensation with active methylene compounds (Ubeda, Villacampa, & Avendaño, 1998).
Molecular Structure Analysis Quinoline derivatives can display a range of molecular structures, including discrete molecular complexes and coordination polymers. For example, certain quinoline-based compounds form structures with unique coordination modes when combined with metals, demonstrating diverse molecular frameworks and emitting strong fluorescence upon excitation at room temperature (Rad et al., 2016).
Chemical Reactions and Properties Quinoline derivatives participate in various chemical reactions, leading to diverse biological and chemical properties. For instance, electrophilic aminations with anthranils have been used to create condensed quinolines, showcasing the reactivity of quinoline structures in synthesizing complex heterocyclic compounds (Li et al., 2018).
Physical Properties Analysis While specific data for (2-hydroxy-3-quinolinyl)methyl pivalate were not available, quinoline derivatives typically exhibit distinct physical properties such as fluorescence and specific melting and boiling points, which can be altered by different substitutions on the quinoline nucleus.
Chemical Properties Analysis The chemical properties of quinoline derivatives are influenced by their molecular structure. They can act as ligands in metal complexes, participate in hydrogen bonding, and exhibit photoluminescent properties, which make them valuable in various applications, including materials science and sensor technology (Rad et al., 2016).
Mecanismo De Acción
Target of Action
Quinoline derivatives have been studied extensively and are known to interact with a variety of biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes .
Biochemical Pathways
Quinoline derivatives have been shown to influence a variety of biochemical pathways, often related to their target proteins or enzymes .
Pharmacokinetics
The pivalate ester is known for being resistant to hydrolysis to the parent acid . This resistance could potentially affect the bioavailability of the compound.
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, often related to their interactions with target proteins or enzymes .
Action Environment
Factors such as ph and temperature can affect the stability of pivalate esters .
Safety and Hazards
Propiedades
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)14(18)19-9-11-8-10-6-4-5-7-12(10)16-13(11)17/h4-8H,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZAAWQBJXZYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2,2-dimethylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5781717.png)
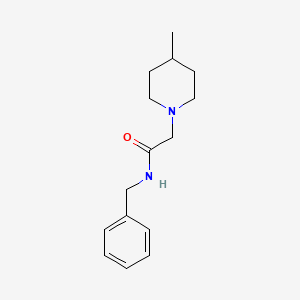
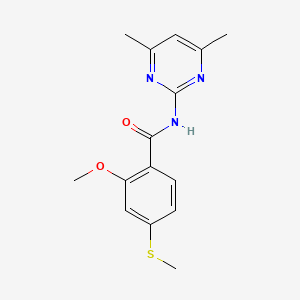
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)
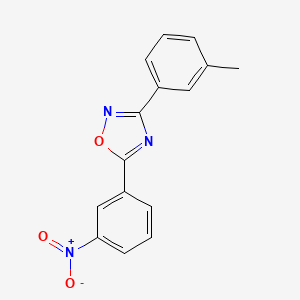
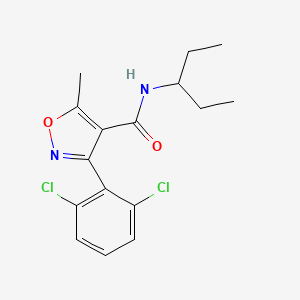
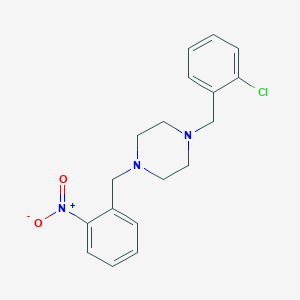
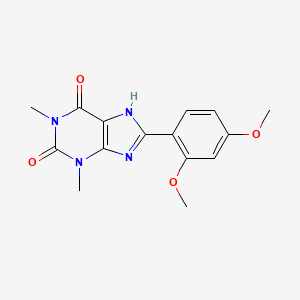
![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
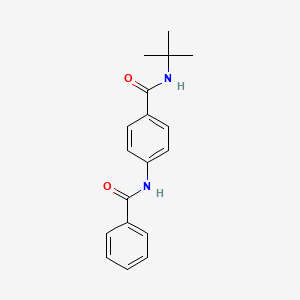
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)
![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)
